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Compound of Interest

Compound Name: 1-Methoxyisoquinolin-3-amine

Cat. No.: B1611324

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural
basis for a multitude of biologically active compounds, from natural alkaloids to synthetic
pharmaceuticals.[1] Its unique electronic and steric properties make it an ideal template for
engaging with a wide array of biological targets. The strategic functionalization of this core is
paramount in modern drug discovery. This guide focuses on a particularly valuable derivative:
1-methoxyisoquinolin-3-amine. The presence of a methoxy group at the C1 position and an
amino group at the C3 position creates a molecule with a distinct reactivity profile, offering a
versatile platform for the synthesis of novel chemical entities. This document serves as a
technical deep-dive for researchers, chemists, and drug development professionals, elucidating
the core chemical properties, synthesis, reactivity, and potential applications of this important
building block.

Core Physicochemical and Structural
Characteristics

1-Methoxyisoquinolin-3-amine is a heterocyclic aromatic amine. The interplay between the
electron-donating methoxy and amino groups and the electron-withdrawing nature of the
isoquinoline nitrogen atom dictates its chemical behavior.

Identity and Physical Properties

A summary of the key identifying and computed physicochemical properties is provided below.
Experimental data for properties such as melting and boiling points are not widely available in
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public literature, which is common for specialized research chemicals.

Property Value Source(s)
IUPAC Name 1-methoxyisoquinolin-3-amine

CAS Number 80900-33-0 [2]
Molecular Formula C10H10N20 [3]
Molecular Weight 174.20 g/mol [3114]

COC1=CC2=CC=CC=C2C(=N
)N

Canonical SMILES
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InChl Key [3]
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Structural Diagram

The fundamental structure of 1-methoxyisoquinolin-3-amine is depicted below, illustrating the
numbering of the isoquinoline ring system.

Caption: Structure of 1-methoxyisoquinolin-3-amine.

Synthesis Strategies and Methodologies

The synthesis of specifically substituted isoquinolines like 1-methoxyisoquinolin-3-amine
requires careful regiochemical control. Direct functionalization of the pre-formed isoquinoline
ring at the C3 position can be challenging.[5] Therefore, common strategies involve the
cyclization of appropriately substituted precursors or the functionalization of a pre-existing
isoquinoline with a suitable leaving group at the target position.

Conceptual Synthetic Workflow

A plausible and effective route involves a multi-step synthesis starting from a substituted
benzonitrile, followed by cyclization and functional group interconversion. The palladium-
catalyzed Buchwald-Hartwig amination is a powerful method for forming the C-N bond at the
C3 position with high efficiency and functional group tolerance.[5]
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Caption: General workflow for synthesizing 1-methoxyisoquinolin-3-amine.

Protocol: Palladium-Catalyzed Synthesis

This protocol outlines a representative Buchwald-Hartwig amination for the synthesis of the
target compound from a 3-haloisoquinoline precursor.

Disclaimer: This is a generalized protocol. The specific choice of catalyst, ligand, base, solvent,
and reaction temperature must be optimized for the specific substrate.

Step-by-Step Methodology:

e Reaction Setup: In an oven-dried Schlenk tube, combine 3-bromo-1-methoxyisoquinoline
(1.0 eq.), a palladium catalyst (e.g., Pdz(dba)s, 2 mol%), a suitable phosphine ligand (e.g.,
Xantphos, 4 mol%), and a base (e.g., Cs2COs3, 1.5 eq.).[5]

 Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (e.g., Argon).
Repeat this cycle three times.

o Reagent Addition: Through a septum, add an amine source (e.g., benzophenone imine as an
ammonia surrogate, 1.2 eq.) followed by an anhydrous solvent (e.g., toluene or dioxane) via
syringe.

e Reaction: Place the sealed tube in a pre-heated oil bath and stir at the optimized
temperature (typically 80-110 °C).

e Monitoring: Monitor the reaction's progress periodically using Thin Layer Chromatography
(TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

o Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an
organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst
and inorganic salts.
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 Purification: Concentrate the filtrate under reduced pressure. If an imine was used as the
amine source, hydrolysis with aqueous acid is required to reveal the primary amine. Purify
the crude product by column chromatography on silica gel to yield the final 1-
methoxyisoquinolin-3-amine.

Chemical Reactivity and Mechanistic Insights

The reactivity of 1-methoxyisoquinolin-3-amine is dominated by the nucleophilic character of
the primary amino group. The methoxy group and the aromatic rings also participate in
characteristic reactions.

Caption: Primary sites of chemical reactivity.

Reactions at the Amino Group

The lone pair of electrons on the nitrogen of the primary amino group makes it a potent
nucleophile and a key handle for derivatization.[3]

o N-Alkylation and N-Acylation: The amine readily reacts with alkyl halides or acylating agents
(e.g., acyl chlorides, anhydrides) in the presence of a base. These reactions form
secondary/tertiary amines and amides, respectively. It is important to note that controlling the
extent of alkylation can be challenging, as the resulting secondary amine is often more
nucleophilic than the starting primary amine, potentially leading to poly-alkylated products.[3]

o Diazotization and Subsequent Transformations: As a primary aromatic amine, it can be
converted into a diazonium salt using nitrous acid (generated in situ from NaNO2z and a
strong acid). This diazonium intermediate is highly versatile and can be displaced by a wide
range of nucleophiles in reactions such as the Sandmeyer reaction (using copper(l) salts) to
introduce halides, cyano, or hydroxyl groups.[3]

Reactions of the Isoquinoline Ring System

The isoquinoline ring itself can undergo substitution reactions, although the positions of attack
are heavily influenced by the existing substituents.

» Electrophilic Aromatic Substitution: The benzene portion of the isoquinoline is generally
favored for electrophilic attack (e.g., nitration, halogenation). The positions are directed by
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the fused pyridine ring and any substituents. Nucleophilic substitution reactions on the
pyridine ring are also possible, typically at the C1 position, especially if a good leaving group
is present.[6] The electron-donating nature of the amino and methoxy groups will further
activate the ring system towards electrophilic attack.

Spectroscopic Profile

A comprehensive spectroscopic analysis is essential for structural confirmation and purity
assessment. While a dedicated public database of spectra for this specific molecule is limited,
a predictive profile can be established based on its structural motifs and data from analogous
compounds like 3-aminoisoquinoline.[7]

Predicted Spectroscopic Data
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Predicted Chemical

Spectroscopy Feature . Assignment
Shift /| Wavenumber
1H NMR Singlet ~4.0 ppm OCHs protons
NH:z protons
Broad Singlet ~5.0 - 6.0 ppm (exchangeable with
D20)
] Aromatic protons (on
Multiplet ~7.0 - 8.5 ppm ]
both rings)
) H1 proton (if present,
Singlet ~9.0 ppm
depends on tautomer)
13C NMR Aliphatic ~55 ppm OCHs carbon
) Isoquinoline ring
Aromatic ~100 - 160 ppm
carbons
3300-3500 cm™1 (two ] ]
IR (Infrared) N-H Stretch Primary amine

bands)

3000-3100 cmt
(aromatic), 2850-2960

cm~1 (aliphatic)

C-H Stretch

Ar-H and OCHs

C=C / C=N Stretch 1500-1650 cm~1

Aromatic ring

vibrations

1200-1275 cm~* (aryl
ether)

C-O Stretch

Ar-O-CHs

Mass Spec (MS) Molecular lon (M%)

m/z = 174.08 C10H10N20

Protocol: General Spectroscopic Characterization

Objective: To confirm the structure and purity of a synthesized batch of 1-methoxyisoquinolin-

3-amine.

Methodology:
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 NMR Sample Preparation: Dissolve 5-10 mg of the purified solid in ~0.7 mL of a suitable
deuterated solvent (e.g., DMSO-ds or CDCI3) in a 5 mm NMR tube.[7]

* NMR Acquisition:
o Acquire a *H NMR spectrum on a 400 MHz or higher spectrometer.

o Acquire a proton-decoupled 13C NMR spectrum. Longer acquisition times may be needed
due to the low natural abundance of 13C.[7]

o Process the spectra (Fourier transform, phase correction, baseline correction) and
reference to the residual solvent peak.

e IR Spectroscopy (FTIR-ATR):
o Record a background spectrum on a clean ATR crystal.

o Place a small amount of the solid sample on the crystal, ensure good contact, and collect
the sample spectrum over a range of 4000-400 cm~1.[7]

e Mass Spectrometry:

o Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or
acetonitrile).

o Analyze using an ESI (Electrospray lonization) or Cl (Chemical lonization) source to
observe the protonated molecular ion [M+H]* at m/z 175.09.

Applications in Research and Drug Development

1-Methoxyisoquinolin-3-amine is not typically an end-product therapeutic but rather a high-
value intermediate for building more complex molecules. Its utility stems from the strategic
placement of its functional groups.

o Scaffold for Medicinal Chemistry: The isoquinoline framework is a core component of
numerous pharmaceuticals with activities including anticancer, antimicrobial, and analgesic
properties.[1][3] This compound provides a starting point for creating libraries of novel
derivatives for high-throughput screening.
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e Structure-Activity Relationship (SAR) Studies: The amino group serves as a versatile anchor
point for attaching various side chains and pharmacophores. Researchers can systematically
modify the molecule at this position to probe interactions with a biological target and optimize
properties like potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and
Excretion).[3]

» Synthesis of Fused Heterocyclic Systems: The amine and the adjacent ring nitrogen can be
used as reaction points to build additional fused rings, leading to complex polycyclic
heteroaromatic systems with unique three-dimensional shapes for exploring novel biological
space.[8]

Safety, Handling, and Storage

While a specific, comprehensive safety data sheet (SDS) for 1-methoxyisoquinolin-3-amine
is not readily available, the hazards can be inferred from related aromatic amines and
heterocyclic compounds. All chemicals should be handled with appropriate precautions in a
laboratory setting by trained personnel.

o Potential Hazards:

[¢]

Acute Toxicity: Likely harmful if swallowed, inhaled, or absorbed through the skin.[9]

o

Irritation: Causes skin and serious eye irritation/damage.[9]

o

Sensitization: May cause an allergic skin reaction.[9]

[¢]

Environmental: May be toxic to aquatic life.[9]

o Recommended Handling Procedures:

o

Work in a well-ventilated area, preferably within a chemical fume hood.[10]

(¢]

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab
coat, and chemical-resistant gloves.[10]

o

Avoid breathing dust, fumes, or vapors.[9]

[¢]

Wash hands thoroughly after handling.
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o Storage:
o Store in a tightly closed container.[10]

o Keep in a cool, dry, and well-ventilated place away from incompatible materials such as
strong oxidizing agents and strong acids.[11]

Conclusion

1-Methoxyisoquinolin-3-amine represents a strategically important building block for
chemical synthesis and drug discovery. Its defined physicochemical properties and predictable
reactivity, centered on its nucleophilic amino group, provide chemists with a reliable platform for
molecular elaboration. A thorough understanding of its synthesis, handling, and spectroscopic
characteristics, as outlined in this guide, is essential for leveraging its full potential in the
development of novel, biologically active compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Foreword: The Strategic Value of the Substituted
Isoquinoline Scaffold]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1611324#1-methoxyisoquinolin-3-amine-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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